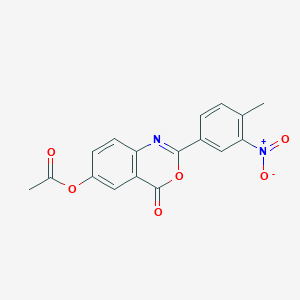

2-(4-methyl-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of organic molecules known for their intriguing structural characteristics and reactivity patterns. These compounds have been studied in various contexts, including their synthesis, molecular structure, reactivity, and physical and chemical properties.

Synthesis Analysis

Studies have detailed the synthesis of closely related benzoxazine compounds and their derivatives. For instance, the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-acetates and related compounds demonstrates the intramolecular Michael addition as a crucial step, highlighting the synthetic accessibility of benzoxazine rings from hydroxyanilino precursors (Masuoka et al., 1986).

Molecular Structure Analysis

Molecular structure analysis of benzoxazinone derivatives, including studies on 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, reveals detailed insights into their vibrational properties and structural stability through FT-IR, Raman spectroscopy, and DFT calculations (Castillo et al., 2017).

Chemical Reactions and Properties

Chemical reactivity and properties of benzoxazinone derivatives have been explored, showcasing their potential in forming chromophoric reporter groups for enzyme activity studies, as seen with similar compounds reacting with chymotrypsin (Kitson & Freeman, 1993).

Physical Properties Analysis

The synthesis and analysis of related compounds provide insights into the physical properties of benzoxazinone derivatives. These studies often explore the stability, solubility, and crystalline nature of the compounds, facilitating a better understanding of their physical behavior in different environments.

Chemical Properties Analysis

Chemical properties, including reactivity patterns, interaction with biological molecules, and potential as intermediates in organic synthesis, have been a focus of several studies. For example, the NHC-catalyzed reactions producing multifunctional 2,3-benzoxazin-4-ones highlight the chemical versatility and potential applications of these compounds in pharmacological contexts (Sun & Cheng, 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- Research by Sicker, Hartenstein, Hazard, and Tallec (1994) explored the synthesis of 2-hydroxy-2H-1,4-benzothiazin-3(4H)-one derivatives, which are thio analogues of natural hemiacetals found in Gramineae and Acanthaceae. Their study indicates potential applications in creating derivatives of natural compounds (Sicker, Hartenstein, Hazard, & Tallec, 1994).

- Hartenstein and Sicker (1993) investigated syntheses of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton, indicating the compound's relevance in synthesizing naturally occurring cyclic hydroxamic acids (Hartenstein & Sicker, 1993).

Optical Storage and Polymers

- Meng, Natansohn, Barrett, and Rochon (1996) studied azo polymers for reversible optical storage. They synthesized and copolymerized specific nitrophenyl compounds, highlighting the potential use of similar compounds in the field of optical storage and amorphous polymers (Meng, Natansohn, Barrett, & Rochon, 1996).

Synthesis of Functionalized Aromatic Compounds

- Nakamura, Uchiyama, and Ohwada (2003) described a new method for synthesizing 4H-1,2-benzoxazine derivatives, indicating potential applications in creating functionalized aromatic compounds (Nakamura, Uchiyama, & Ohwada, 2003).

Spectral Studies

- Castillo, Rudyk, Davies, and Brandán (2017) analyzed the structure and FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Their research provides insight into the vibrational properties of the compound, relevant for studies in molecular spectroscopy (Castillo, Rudyk, Davies, & Brandán, 2017).

Synthesis of Quinazol-4-one Moiety

- Abbady, Ali, and Kandeel (2007) conducted synthesis of new diarylsulphides and diarylsulphones containing a quinazol-4-one moiety. This indicates the utility of 2-(4-methyl-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate in synthesizing complex organic structures (Abbady, Ali, & Kandeel, 2007).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-(4-methyl-3-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6/c1-9-3-4-11(7-15(9)19(22)23)16-18-14-6-5-12(24-10(2)20)8-13(14)17(21)25-16/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQUADJXHNAXPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)OC(=O)C)C(=O)O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methyl-3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5526266.png)

![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5526271.png)

![3-isopropyl-N-[2-(4-morpholinyl)-2-(3-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5526273.png)

methyl]-4-ethoxyaniline](/img/structure/B5526279.png)

![2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5526285.png)

![ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate](/img/structure/B5526307.png)

![N-(2,3-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5526310.png)

![2,4-dihydroxy-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B5526314.png)

![3,5-dimethoxy-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5526343.png)